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Compound of Interest

Compound Name: Sandramycin

Cat. No.: B15609119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of

Sandramycin, a potent C2-symmetric cyclic decadepsipeptide antibiotic. Sandramycin has

garnered significant interest within the scientific community due to its remarkable cytotoxic and

DNA bisintercalating properties, making it a compelling lead compound in anticancer drug

development. This document details the primary synthetic strategies, key experimental

protocols, and associated quantitative data, offering a valuable resource for researchers

engaged in the synthesis of Sandramycin, its analogs, and other complex peptide natural

products.

Introduction to Sandramycin
Sandramycin is a natural product isolated from a Nocardioides species.[1] Its structure is

characterized by a 32-membered cyclic decadepsipeptide core, possessing a twofold axis of

symmetry, and two 3-hydroxy-2-quinolinecarboxylic acid chromophores. These chromophores

are crucial for its biological activity, enabling the molecule to bisintercalate into the minor

groove of DNA, which ultimately leads to the inhibition of DNA replication and transcription. The

complex architecture and potent biological profile of Sandramycin have made its total

synthesis a significant challenge and a subject of considerable research.
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The total synthesis of Sandramycin has been approached through several distinct strategies,

primarily revolving around the construction of the complex cyclic peptide core. The C2-

symmetry of the molecule is a key feature that has been elegantly exploited in most synthetic

routes. The general retrosynthetic disconnection involves the late-stage introduction of the

quinoline chromophores to the fully formed cyclic decadepsipeptide core. This core is

envisioned to be formed via a [5+5] dimerization and macrocyclization of a linear

pentadepsipeptide precursor.

Two predominant strategies have emerged for the synthesis of the Sandramycin core:

solution-phase synthesis and solid-phase synthesis.

Solution-Phase Synthesis Strategy
The seminal solution-phase total synthesis of Sandramycin was reported by Boger and

coworkers.[2][3][4] This approach relies on the convergent assembly of a linear

pentadepsipeptide, followed by a head-to-tail coupling of two identical pentadepsipeptide units

to form a linear decapeptide, which then undergoes macrocyclization.
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Caption: A high-level overview of the solution-phase synthesis of Sandramycin.

Solid-Phase Synthesis Strategy
More recently, a solid-phase approach to the total synthesis of Sandramycin has been

developed by Ichikawa and coworkers.[5][6] This strategy offers several advantages, including

simplified purification of intermediates and the potential for more rapid analog synthesis. The
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key steps involve the assembly of the linear pentadepsipeptide on a solid support, followed by

cleavage from the resin, solution-phase dimerization, and macrocyclization.

Solid-Phase Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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